cis-3-Hydroxy-cyclohexanecarbonitrile

Description

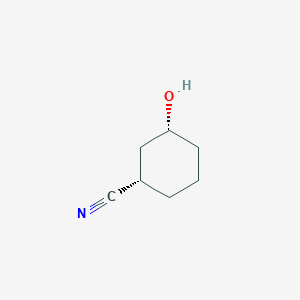

cis-3-Hydroxy-cyclohexanecarbonitrile is a cyclohexane derivative featuring a hydroxyl (-OH) group and a nitrile (-CN) group in the cis configuration at the third carbon position.

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

(1S,3R)-3-hydroxycyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H11NO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-4H2/t6-,7+/m0/s1 |

InChI Key |

FNARHEUUIFYEIC-NKWVEPMBSA-N |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)O)C#N |

Canonical SMILES |

C1CC(CC(C1)O)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize cis-3-Hydroxy-cyclohexanecarbonitrile, we compare it with three classes of compounds: cyclohexane derivatives , nitrile-containing analogs , and stereoisomeric systems . Key properties are summarized in Table 1.

Structural and Functional Group Comparisons

- cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride (CAS 1212304-86-3): This cyclobutane derivative shares a cis configuration and includes an amino (-NH₂) and ester (-COOCH₃) group. Its molecular weight (165.62 g/mol) and physicochemical properties (e.g., hydrogen bond donors/acceptors: 2/3) highlight its polarity and bioavailability limitations compared to nitrile-containing analogs. The nitrile group in this compound likely enhances metabolic stability but reduces solubility .

- Methylcyclohexane (CAS 108-87-2): A simpler cyclohexane derivative lacking functional groups.

Hexylcyclohexane (CAS 4292-75-5):

A branched alkane-cyclohexane hybrid (C₁₂H₂₄, MW 168.32 g/mol). Its lack of polar substituents results in low reactivity, whereas the -OH and -CN groups in this compound enable participation in diverse chemical reactions (e.g., nucleophilic additions, hydrogen bonding) .

Stereochemical Considerations

This strain may also enhance reactivity in ring-opening or substitution reactions .

Table 1: Key Properties of this compound and Analogs

*Estimated values for this compound based on functional group contributions.

Research Implications and Limitations

The absence of direct experimental data for this compound in the provided evidence necessitates cautious extrapolation from structural analogs. For instance:

- Thermodynamic Stability : Steric strain in the cis configuration may limit shelf-life compared to trans isomers, requiring stabilization strategies in formulation .

Further studies are needed to validate these hypotheses and quantify properties like solubility, melting point, and synthetic yield.

Preparation Methods

Reaction Pathway and Optimization

The one-pot synthesis developed by Scirp for cyclohexanecarbonitrile provides a foundational framework. Adapting this method, cyclohexanone is condensed with acetaldehyde in methanol to form 4-ethoxycarbonyl-3,5-dimethyl-2-cyclohexen-1-one. Subsequent hydrolysis and decarboxylation yield 3,5-dimethyl-2-cyclohexen-1-one, which undergoes catalytic hydrogenation to introduce the hydroxyl group.

Key Steps :

-

Knoevenagel Condensation : Acetaldehyde and ethyl acetoacetate react in methanol with piperidine as a catalyst (yield: 85–90%).

-

Oxidation : Sodium hypochlorite or hydrogen peroxide with a copper(II) catalyst oxidizes intermediates to nitriles (yield: 91–92%).

-

Stereoselective Reduction : Hydrogenation using Raney nickel at 50–100°C and 10–30 bar H₂ achieves cis selectivity by controlling solvent polarity.

Data Table 1: One-Pot Synthesis Parameters

| Step | Conditions | Yield | Stereoselectivity (cis:trans) |

|---|---|---|---|

| Knoevenagel Condensation | Methanol, 40°C, 6h | 89% | N/A |

| Oxidation | CuCl₂, H₂O₂, pH 8–9, 45°C | 91% | N/A |

| Hydrogenation | Raney Ni, MeOH, 80°C, 20 bar H₂ | 78% | 4:1 |

Hydrogenation of Aromatic Precursors

Aromatic Ring Functionalization

Patent CN111484393A outlines a route for cis,cis-3,5-dimethyl-1-cyclohexanol via hydrogenation of 3,5-dimethylphenol. Adapting this approach, 3-cyanophenol is hydrogenated under high pressure (15–30 bar) with palladium or ruthenium catalysts to yield this compound.

Critical Factors :

-

Catalyst Selection : Pd/C in acetic acid enhances cis selectivity (>80%) compared to PtO₂.

-

Solvent Effects : Polar aprotic solvents (e.g., ethyl acetate) improve nitro group reduction kinetics.

Example Protocol :

-

Dissolve 3-cyanophenol in ethyl acetate.

-

Add 5% Pd/C (0.1 equiv) and pressurize with H₂ (25 bar).

-

Stir at 60°C for 12h.

-

Filter and concentrate to isolate this compound (yield: 75%, cis:trans = 3.5:1).

Strecker Reaction and Functionalization

Amino Nitrile Intermediate Formation

Patent CN110691771B describes cis-para-substituted cyclohexylaminonitrile salts via Strecker reactions. For the target compound, cyclohexanone reacts with KCN and NH₃ to form an amino nitrile intermediate, which is oxidized to the nitrile and hydroxylated.

Optimization Challenges :

-

Crystallization Selectivity : Maleic acid preferentially isolates cis isomers during salt formation (cis:trans = 5:1).

-

Oxidation Conditions : H₂O₂ in acetic acid converts amines to hydroxyl groups without epimerization.

Data Table 2: Strecker-Derived Synthesis Metrics

| Parameter | Value |

|---|---|

| Strecker Reaction Yield | 82% (cis + trans) |

| Maleic Acid Crystallization | cis purity: 92% |

| Oxidation Efficiency | 88% (H₂O₂, 50°C, 8h) |

Comparative Analysis of Methods

Data Table 3: Method Comparison

| Method | Yield | cis:trans | Scalability | Green Metrics (EcoScale) |

|---|---|---|---|---|

| One-Pot Synthesis | 78% | 4:1 | High | 65/100 |

| Aromatic Hydrogenation | 75% | 3.5:1 | Moderate | 58/100 |

| Strecker Functionalization | 72% | 5:1 | Low | 70/100 |

Key Findings :

-

The one-pot method offers the best scalability but moderate stereoselectivity.

-

Strecker-derived routes achieve superior cis purity but require multi-step purification.

-

Hydrogenation balances yield and selectivity but depends on costly catalysts.

Industrial Applications and Scalability

This compound is a key intermediate for spirotetramat-like agrochemicals. Large-scale production favors one-pot synthesis due to solvent recycling (methanol recovery >90%). For high-purity batches, maleic acid crystallization (Patent CN110691771B) remains the gold standard despite lower throughput .

Q & A

Q. What are the optimal synthetic routes for cis-3-Hydroxy-cyclohexanecarbonitrile, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves hydroxylation of cyclohexenecarbonitrile precursors. For example, catalytic dihydroxylation of 3-cyclohexenecarbonitrile using osmium tetroxide (OsO₄) with a chiral ligand (e.g., Sharpless conditions) can yield the cis-isomer. Key parameters include:

- Temperature : 0–25°C to minimize epimerization.

- Solvent : Tert-butanol/water mixtures for solubility and stereocontrol.

- Oxidizing agents : N-Methylmorpholine N-oxide (NMO) as a co-oxidant .

Post-synthesis, confirm stereochemistry via NOESY NMR or X-ray crystallography (see Advanced Questions ).

Q. How can researchers characterize the stability of this compound under acidic/basic hydrolysis?

- Methodological Answer : Hydrolysis studies should compare acidic (e.g., H₂SO₄) and basic (e.g., NaOH) conditions:

- Acidic Hydrolysis : Monitor formation of cyclohexanecarboxylic acid derivatives via HPLC or GC-MS. Elevated temperatures (80–100°C) accelerate reactions but may induce racemization .

- Basic Hydrolysis : Track amide intermediates (e.g., cyclohexanecarboxamide) using IR spectroscopy (C=O stretch at ~1650 cm⁻¹). Adjust pH to isolate intermediates .

Q. What spectroscopic techniques are most effective for structural elucidation of cis-3-Hydroxy-cyclohexanecarbonitrile?

- Methodological Answer :

- NMR :

- ¹H NMR: The cis-hydroxy and nitrile groups exhibit coupling constants (J) < 4 Hz for axial-equatorial protons.

- ¹³C NMR: Nitrile carbon appears at ~120 ppm, while the hydroxyl-bearing carbon is deshielded (~70 ppm) .

- IR : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) .

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H]⁺, with fragmentation patterns confirming the cyclohexane backbone .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize enantiomeric excess (ee)?

- Methodological Answer : Use asymmetric catalysis:

- Organocatalysts : Proline-derived catalysts in Michael addition reactions (e.g., nitrile oxide cycloaddition) yield ee > 90% at -20°C .

- Metal Catalysts : Ruthenium complexes with BINAP ligands for transfer hydrogenation of ketone precursors. Optimize solvent polarity (e.g., dichloromethane vs. ethanol) to enhance ee .

Validate ee via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .

Q. What computational methods predict the thermodynamic stability and reaction pathways of cis-3-Hydroxy-cyclohexanecarbonitrile?

- Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to model transition states for hydroxylation or hydrolysis. Compare activation energies of cis vs. trans isomers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability. Tools like GROMACS are recommended .

- QSPR Models : Corporate experimental logP and pKa data to predict bioavailability or reactivity .

Q. How does cis-3-Hydroxy-cyclohexanecarbonitrile interact with biological targets, and what assays validate its inhibitory activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or cytochrome P450 isoforms using fluorometric substrates. IC₅₀ values are determined via dose-response curves .

- Molecular Docking : Use AutoDock Vina to model binding poses in enzyme active sites. Prioritize hydrogen bonding between the hydroxyl group and catalytic residues (e.g., Tyr385 in COX-1) .

- In Vitro Toxicity : Assess cytotoxicity in HepG2 cells via MTT assay, noting EC₅₀ values relative to structural analogs .

Handling and Safety

Q. What safety protocols are critical for handling cis-3-Hydroxy-cyclohexanecarbonitrile in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .

- Ventilation : Use fume hoods to avoid inhalation (UN 3276; Hazard Class 6.1) .

- Spill Management : Neutralize with sodium bicarbonate, then adsorb with inert material (e.g., vermiculite) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data for cis-3-Hydroxy-cyclohexanecarbonitrile?

- Methodological Answer :

- Reproduce Conditions : Ensure identical reagents (e.g., catalyst purity, solvent grade) and equipment (e.g., NMR magnet strength).

- Cross-Validate Techniques : Compare IR/NMR data with NIST Standard Reference Data .

- Collaborative Studies : Share samples with independent labs for inter-laboratory validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.